Cas no 656822-33-2 (2-mercapto-6-phenethylpyrimidin-4-ol)

2-mercapto-6-phenethylpyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-phenylethyl)-2-thioxo-
- 2-mercapto-6-phenethylpyrimidin-4-ol
- AKOS026713469
- 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- 656822-33-2
- DTXSID90873588
- F1967-1256
-
- インチ: InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)
- InChIKey: OVJRYRSIWUSVPL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2
計算された属性
- 精确分子量: 232.06716
- 同位素质量: 232.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 73.2Ų
じっけんとくせい
- PSA: 41.13
2-mercapto-6-phenethylpyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-1256-5g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
Life Chemicals | F1967-1256-1g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
TRC | M202891-500mg |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 500mg |
$ 250.00 | 2022-06-04 | ||
TRC | M202891-1g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 1g |
$ 390.00 | 2022-06-04 | ||
Life Chemicals | F1967-1256-0.5g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
Life Chemicals | F1967-1256-2.5g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
TRC | M202891-100mg |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
Life Chemicals | F1967-1256-10g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 10g |
$1134.0 | 2023-09-06 | |
Life Chemicals | F1967-1256-0.25g |
2-mercapto-6-phenethylpyrimidin-4-ol |
656822-33-2 | 95%+ | 0.25g |
$243.0 | 2023-09-06 |
2-mercapto-6-phenethylpyrimidin-4-ol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-mercapto-6-phenethylpyrimidin-4-olに関する追加情報
2-Mercapto-6-phenethylpyrimidin-4-ol (CAS No. 656822-33-2): A Comprehensive Overview
2-Mercapto-6-phenethylpyrimidin-4-ol, a compound with the CAS registry number 656822-33-2, is an intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of 2-Mercapto-6-phenethylpyrimidin-4-ol consists of a pyrimidine ring substituted with a mercapto group (-SH) at position 2, a phenethyl group (-CH₂-C₆H₅) at position 6, and a hydroxyl group (-OH) at position 4. These functional groups contribute to its unique chemical properties and reactivity.
The synthesis of 2-Mercapto-6-phenethylpyrimidin-4-ol typically involves multi-step organic reactions, often utilizing pyrimidine precursors and subsequent functionalization to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the phenethyl side chain. These methods not only enhance yield but also reduce the environmental footprint of the synthesis process.
One of the most compelling aspects of 2-Mercapto-6-phenethylpyrimidin-4-ol is its potential in medicinal chemistry. Pyrimidine derivatives are often explored as leads for anti-cancer, anti-inflammatory, and anti-viral agents due to their ability to modulate key cellular pathways. Recent studies have demonstrated that 2-Mercapto-6-phenethylpyrimidin-4-ol exhibits significant antioxidant activity, which is attributed to the presence of the mercapto group. This property makes it a promising candidate for applications in neurodegenerative diseases, where oxidative stress plays a pivotal role.
In addition to its biological applications, 2-Mercapto-6-phenethylpyrimidin-4-on has shown potential in materials science. The compound's ability to form coordination complexes with metal ions has led to its investigation as a ligand in catalysis and sensing applications. For example, researchers have reported the use of this compound in designing sensors for heavy metal ions such as lead and mercury. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring.
The pharmacokinetic properties of 2-Mercapto...
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